S-(Dimethylarsenic)Cysteine S-(Dimethylarsenic)Cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14488045
InChI: InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
SMILES:
Molecular Formula: C5H12AsNO2S
Molecular Weight: 225.14 g/mol

S-(Dimethylarsenic)Cysteine

CAS No.:

Cat. No.: VC14488045

Molecular Formula: C5H12AsNO2S

Molecular Weight: 225.14 g/mol

* For research use only. Not for human or veterinary use.

S-(Dimethylarsenic)Cysteine -

Specification

Molecular Formula C5H12AsNO2S
Molecular Weight 225.14 g/mol
IUPAC Name (2R)-2-amino-3-dimethylarsanylsulfanylpropanoic acid
Standard InChI InChI=1S/C5H12AsNO2S/c1-6(2)10-3-4(7)5(8)9/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
Standard InChI Key UKLXSOVDMSQHMM-BYPYZUCNSA-N
Isomeric SMILES C[As](C)SC[C@@H](C(=O)O)N
Canonical SMILES C[As](C)SCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

S-(Dimethylarsenic)Cysteine ((2R)-2-amino-3-[(dimethylarsanyl)sulfanyl]propanoic acid\text{(2R)-2-amino-3-[(dimethylarsanyl)sulfanyl]propanoic acid}) consists of a cysteine backbone modified by a dimethylarsanyl (-As(CH3_3)2_2) group attached to its sulfur atom. The compound’s stereochemistry is defined by the (2R) configuration, critical for its potential interactions with chiral biological targets. PubChem data confirm its IUPAC name and synonyms, including S-dimethylarsinocysteine .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H12AsNO2S\text{C}_5\text{H}_{12}\text{AsNO}_2\text{S}
Molecular Weight225.14 g/mol
Stereochemistry(2R)-configuration
CAS Registry Number17753880 (PubChem CID)

The absence of 3D conformational data in PubChem underscores challenges in modeling arsenic-containing compounds due to limitations in force field parameterization for arsenic atoms.

Synthesis and Stability

Stability Considerations

DMAs IIIG, a structurally related compound, dissociates into trivalent dimethylarsenicals and glutathione (GSH) under physiological conditions, releasing cytotoxic species . By analogy, S-(Dimethylarsenic)Cysteine may exhibit similar lability, with its stability contingent on environmental factors like pH and redox potential.

Cytotoxicity and Mechanisms of Action

In Vitro Toxicity Profiles

Studies on DMAs IIIG in TRL 1215 rat liver cells reveal a median lethal concentration (LC50_{50}) of 160 nM, indicating high cytotoxicity . Although direct data for S-(Dimethylarsenic)Cysteine are lacking, its structural similarity to DMAs IIIG suggests potential cytotoxicity mediated by free dimethylarsenicals.

Detoxification Pathways

Physiological concentrations of GSH (micromolar range) stabilize DMAs IIIG, preventing its dissociation and subsequent toxicity . Human serum albumin (HSA) and red blood cells further reduce cellular arsenic uptake by sequestering reactive species . These mechanisms likely extend to S-(Dimethylarsenic)Cysteine, implicating systemic buffers in mitigating its harmful effects.

Metabolic Integration with Cysteine Pathways

Biosynthetic Routes

Cysteine metabolism involves multiple enzymes, including cysteine dioxygenase and cystathionine γ-lyase, which generate sulfinic acid and hydrogen sulfide, respectively . The incorporation of a dimethylarsanyl group into cysteine (forming S-(Dimethylarsenic)Cysteine) may divert standard metabolic flux, potentially inhibiting enzymes reliant on free thiol groups.

Table 2: Key Enzymes in Cysteine Metabolism

EnzymeProductCofactor
Cysteine dioxygenaseCysteine sulfinic acidIron
Cystathionine γ-lyasePyruvate, NH3_3, H2_2SPyridoxal phosphate

Catabolic Fate

The compound’s degradation likely parallels DMAs IIIG, involving reductive dissociation or enzymatic demethylation. Interaction with glutathione-cystine transhydrogenase could regenerate cysteine while releasing dimethylarsenicals, necessitating hepatic or renal clearance.

Biological and Environmental Implications

Arsenic Detoxification vs. Toxicity

The dual role of organoarsenicals—as detoxification products and latent toxins—is exemplified by DMAs IIIG . S-(Dimethylarsenic)Cysteine may similarly serve as an intermediate in arsenic biotransformation, with its toxicity contingent on compartmentalization and local GSH levels.

Ecotoxicological Considerations

Environmental persistence of dimethylarsenicals derived from S-(Dimethylarsenic)Cysteine could contribute to arsenic cycling in ecosystems. Microbial methylation and demethylation processes may amplify its bioavailability, necessitating further study.

Analytical and Detection Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator